3'-O-Angeloylhamaudol
Description
3'-O-Angeloylhamaudol (CAS: 84272-84-4; molecular formula: C${20}$H${22}$O$_6$; molecular weight: 358.39) is a chromone derivative primarily isolated from Saposhnikovia divaricata (Turcz.) Schischk. (Umbelliferae), a traditional Chinese medicine known as Saposhnikoviae Radix (SR) . Structurally, it features an angeloyl ester group at the 3'-position of the hamaudol backbone . This compound is notable for its anti-inflammatory, cytotoxic, and intestinal permeability-modulating properties .
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-6-10(2)19(23)25-16-8-12-14(26-20(16,4)5)9-15-17(18(12)22)13(21)7-11(3)24-15/h6-7,9,16,22H,8H2,1-5H3/b10-6-/t16-/m0/s1 |
InChI Key |
GLVOOJKVWKZSGR-DIEDAUMRSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-O-Angeloylhamaudol can be isolated from the ethyl acetate fractions of Saposhnikovia divaricata extracts . The isolation process typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) with diode array and tandem mass detectors .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of 3’-O-Angeloylhamaudol. Most of the compound used in research is obtained through extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
3’-O-Angeloylhamaudol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the coumarin structure, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of different derivatives with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
3’-O-Angeloylhamaudol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of coumarins.
Mechanism of Action
The mechanism of action of 3’-O-Angeloylhamaudol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the suppression of nitric oxide production, which is a key inflammatory mediator . In terms of its cytotoxic activity, the compound induces apoptosis in HL-60 cells through the mitochondrial-dependent apoptotic pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Saposhnikoviae Radix
3'-O-Angeloylhamaudol belongs to a class of chromones and coumarins with shared biosynthetic pathways. Key analogues include:
Table 1: Structural and Bioactive Comparison of Chromones
Table 2: Comparison with Coumarins from SR
Functional Differentiation
Anti-Inflammatory Activity:
- 3'-O-Angeloylhamaudol and 3'-O-Acetylhamaudol exhibit comparable potency in suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in DSS-induced colitis models .
- Hamaudol and Ledebouriellol show weaker NO suppression compared to 3'-O-Angeloylhamaudol .
Cytotoxicity:
- 3'-O-Angeloylhamaudol demonstrates strongest cytotoxicity against HL-60 leukemia cells (IC$_{50}$ = 12.5 μM) among chromones isolated from SR, likely due to its angeloyl moiety enhancing membrane permeability .
Pharmacokinetics:
- Unlike anomalin and decursinol angelate, 3'-O-Angeloylhamaudol has moderate intestinal absorption (P$_{app}$ = 0.5–1 × 10$^{-6}$ cm/s) in the Caco-2 monolayer model .
Biological Activity
3'-O-Angeloylhamaudol is a chromone compound isolated from the roots and rhizomes of Ledebouriella seseloides, a plant belonging to the Umbelliferae family. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties. Understanding the biological activity of 3'-O-Angeloylhamaudol is crucial for its potential applications in pharmacology and natural product chemistry.
Chemical Structure
The chemical structure of 3'-O-Angeloylhamaudol is characterized by its chromone backbone, which is a fused benzopyran structure. The specific configuration and functional groups attached to this backbone play a significant role in its biological activity.
Structure Representation
| Property | Description |
|---|---|
| Chemical Formula | C₁₈H₁₈O₇ |
| Molecular Weight | 342.34 g/mol |
| Structure Type | Chromone derivative |
Antioxidant Activity
Research has demonstrated that 3'-O-Angeloylhamaudol exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, thereby preventing cellular damage.
- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Study Findings : In vitro assays showed that 3'-O-Angeloylhamaudol can reduce oxidative stress markers in cell cultures by up to 70% compared to untreated controls .
Anti-inflammatory Effects
The anti-inflammatory potential of 3'-O-Angeloylhamaudol has been evaluated through various experimental models.
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with 3'-O-Angeloylhamaudol reduced inflammatory responses significantly, with a reduction in swelling observed in animal models .
Antimicrobial Properties
The antimicrobial efficacy of 3'-O-Angeloylhamaudol has also been explored, particularly against pathogenic bacteria and fungi.
- Mechanism : The compound disrupts microbial cell wall integrity and inhibits biofilm formation.
- Research Findings : In vitro tests indicated that it exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL against various strains .
Experimental Studies Overview
The following table summarizes key studies on the biological activity of 3'-O-Angeloylhamaudol:
Case Studies
-
Anti-inflammatory Study in Macrophages :
- Objective : To assess the effect of 3'-O-Angeloylhamaudol on LPS-induced inflammation.
- Results : The treatment led to a decrease in inflammatory markers and enhanced cell viability.
-
Antioxidant Efficacy in Cell Cultures :
- Objective : To evaluate the antioxidant capacity using DPPH assay.
- Results : Showed a strong reduction in DPPH radical levels, indicating potent antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
